molecular formula C11H16O3 B3425027 Isololiolide CAS No. 38274-00-9

Isololiolide

Cat. No. B3425027
CAS RN: 38274-00-9
M. Wt: 196.24 g/mol
InChI Key: XEVQXKKKAVVSMW-CPCISQLKSA-N
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Description

Isololiolide is a monoterpenoid with the molecular formula C11H16O3 . It is a carotenoid metabolite isolated from the brown alga Cystoseira tamariscifolia . It is cytotoxic and able to induce apoptosis in hepatocarcinoma cells through caspase-3 activation, decreased Bcl-2 levels, increased p53 expression, and PARP cleavage .


Synthesis Analysis

Isololiolide is a terpenoid isolated from Cystoseira tamariscifolia . The structure of the compound was established and confirmed by 1D and 2D NMR as well as HRMS spectral analysis .


Molecular Structure Analysis

The molecular geometry of Isololiolide has been studied using computational approaches . The quantum chemical calculations were used from optimized geometries of the (6R,7aS)-, (6S,7aR)-, (6R,7aR)-, and (6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one .


Physical And Chemical Properties Analysis

Isololiolide has a molecular weight of 196.2 g/mol . It is an oil-type compound . More detailed physical and chemical properties are yet to be reported.

Scientific Research Applications

Antiparasitic Potential

Isololiolide, isolated from the marine hydroid Macrorhynchia philippina, exhibits significant in vitro antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrates a capability to disrupt the parasite's plasma membrane and depolarize its mitochondrial membrane without showing cytotoxicity to mammalian cells. Importantly, isololiolide passed safety checks, showing no mutagenic or genotoxic potential, and met most drug-likeness filters, making it a promising candidate for Chagas disease treatment (Lima et al., 2019).

Anticancer Properties

Isololiolide, derived from the brown algae Cystoseira tamariscifolia, exhibits strong cytotoxic activity against human hepatocarcinoma HepG2 cells. It induces significant apoptosis in these cells by altering the expression of apoptosis-related proteins, including increased PARP cleavage and p53 expression, and decreased procaspase-3 and Bcl-2 levels. This indicates its potential as a selective therapeutic agent against hepatocellular carcinoma (Vizetto-Duarte et al., 2016).

Phytotoxic Activity

Isololiolide has been identified as a phytotoxic substance in Marsilea crenata, an aquatic perennial fern. It inhibits seedling growth in various plants such as cress and barnyard grass, suggesting its potential use in organic agriculture as a biologically derived herbicide. The phytotoxic effects of isololiolide could contribute to developing new, environmentally friendly weed control methods (Islam et al., 2017).

Mechanism of Action

Isololiolide exhibits significant cytotoxic activity against human tumoral cell lines. It disrupts the normal cell cycle of HepG2 by altering the expression of proteins, namely by inducing the increased expression of p53 and decreasing the expression levels of procaspase-3 and Bcl-2 levels .

properties

IUPAC Name

(6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVQXKKKAVVSMW-CPCISQLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142980
Record name (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isololiolide

CAS RN

38274-00-9
Record name (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38274-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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